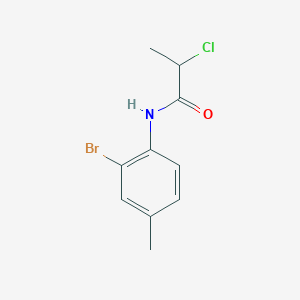

N-(2-bromo-4-methylphenyl)-2-chloropropanamide

Description

N-(2-bromo-4-methylphenyl)-2-chloropropanamide is a halogenated aromatic amide with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol (estimated based on analogs in ). Its structure features a 2-bromo-4-methylphenyl group attached to a 2-chloropropanamide moiety. The bromine (Br) at the ortho position and methyl (CH₃) at the para position on the phenyl ring distinguish it from related compounds.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJFYXYWZOBDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-chloropropanamide typically involves the reaction of 2-bromo-4-methylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Chloro Position

The α-chloro group in the propanamide side chain exhibits moderate electrophilicity, enabling substitution reactions under controlled conditions. Key findings include:

Reaction with Sodium Hydride and Thiols

-

In the presence of sodium hydride (NaH) in dichloromethane (DCM), the α-chloroamide undergoes nucleophilic substitution with thiols (RSH) to form thioether derivatives (Figure 1A). For example, reaction with benzyl mercaptan yields the corresponding α-thiopropanamide .

-

Mechanism : Deprotonation of the thiol by NaH generates a thiolate anion, which attacks the α-carbon of the chloroamide .

Kinetic vs. Thermodynamic Control

-

Steric hindrance from the 2-bromo-4-methylphenyl group influences reaction rates. Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (25–40°C) promote thermodynamic control .

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

In concentrated HCl (6M) at reflux, the amide bond breaks to yield 2-chloropropanoic acid and 2-bromo-4-methylaniline .

-

Rate : Slower than basic hydrolysis due to protonation of the amide oxygen, reducing nucleophilicity .

Basic Hydrolysis

-

NaOH (2M) at 80°C cleaves the amide bond to produce 2-chloropropanoate and 2-bromo-4-methylaniline .

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate .

Reactivity of the Aromatic Bromine

The bromine atom on the aromatic ring participates in electrophilic and radical reactions:

Electrophilic Aromatic Substitution

-

The bromine acts as a meta-directing group. Nitration with HNO₃/H₂SO₄ at 50°C yields 3-nitro-2-bromo-4-methylphenyl derivatives .

-

Competing Reactions : Para-methyl group directs some substitution to the ortho position relative to itself .

Radical Bromine Migration

-

Under UV light or radical initiators (e.g., AIBN), bromine migration to adjacent positions has been observed in analogous N-bromoacylanilides . This suggests possible formation of 3-bromo-4-methylphenyl side products under photolytic conditions .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of related compounds indicates two primary pathways at elevated temperatures (>150°C):

Comparative Reaction Data

Side Reactions and Byproducts

Scientific Research Applications

Chemistry

N-(2-bromo-4-methylphenyl)-2-chloropropanamide serves as an intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of more complex molecules. This property is particularly valuable in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its structure suggests possible enzyme inhibition or receptor activation , making it a candidate for investigating biochemical pathways involved in cellular signaling and metabolism.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects: There is evidence suggesting that this compound may influence inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the efficient synthesis of active pharmaceutical ingredients (APIs) and other important chemical products .

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics. -

Enzyme Inhibition Analysis:

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. Results showed that it effectively inhibited enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent in metabolic disorders. -

Pharmacological Evaluation:

In vivo studies assessed the pharmacokinetic profile of this compound, revealing favorable absorption and distribution characteristics that support its further development as a pharmaceutical candidate .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-bromo-4-methylphenyl)-2-chloropropanamide with key analogs:

Key Observations:

- Lipophilicity: The methyl group increases lipophilicity, which may enhance membrane permeability in biological systems compared to non-methylated analogs .

- Symmetry : Para-substituted analogs (e.g., 4-Br or 4-Cl) exhibit higher symmetry, often leading to more predictable crystallographic packing () .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-chloropropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrClNO

- Molecular Weight : 276.56 g/mol

- CAS Number : 860435-39-8

- Purity : Available in various purities from suppliers like Sigma-Aldrich and Santa Cruz Biotechnology .

The biological activity of this compound is primarily attributed to its role as a pharmacophore in various therapeutic contexts. It exhibits potential inhibitory effects on specific protein targets, which can lead to significant therapeutic outcomes.

Target Proteins and Pathways

- Histone Deacetylases (HDACs) : The compound has been studied for its role in inhibiting HDACs, which are crucial in the regulation of gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, thereby influencing cancer cell proliferation and differentiation .

- Kinase Inhibition : Recent studies indicate that compounds similar to this compound may inhibit certain kinases involved in cancer progression, such as TNIK (TRAF2 and NCK interacting kinase) which is implicated in various cancers including leukemia and melanoma .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's effectiveness varies based on concentration and exposure time, highlighting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | HDAC inhibition |

| MCF-7 | 20 | Apoptosis induction |

| A549 (Lung) | 25 | Cell cycle arrest |

Case Studies

- Case Study on Cancer Treatment :

- Neuroprotective Effects :

Toxicity and Safety Profile

While the therapeutic potential is promising, toxicity studies are crucial. Preliminary assessments suggest moderate toxicity at high concentrations, necessitating further investigation into its safety profile before clinical applications can be considered.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-bromo-4-methylphenyl)-2-chloropropanamide?

The compound is typically synthesized via acylation of 2-bromo-4-methylaniline with 2-chloropropanoyl chloride. This reaction is performed under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or THF are employed, and the reaction is monitored via TLC. Purification involves column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol). Data collection uses MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 123 K) to minimize thermal motion. Structure solution employs direct methods (e.g., SHELXT), followed by refinement with SHELXL. Hydrogen bonding networks and torsion angles are analyzed to understand packing interactions .

Q. What spectroscopic techniques validate the structure of this compound?

- NMR : H and C NMR in deuterated solvents (e.g., CDCl) confirm substituent positions and amide formation. Key signals include the aromatic protons (δ 6.8–7.5 ppm) and the methyl groups (δ 2.3–2.5 ppm).

- IR : Stretching frequencies for amide C=O (~1650 cm) and N–H (~3300 cm) are critical.

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 304.96 for CHBrClNO) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing halogenated aryl amides be addressed?

Competing reactions (e.g., bromine migration or over-acylation) are mitigated by:

- Temperature control : Low temperatures (0–5°C) during acylation reduce side reactions.

- Protecting groups : Temporarily blocking reactive sites (e.g., using Boc for amines).

- Catalytic strategies : Pd-mediated coupling for precise halogen placement .

Q. What computational methods predict the bioactivity of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., enzymes like acetylcholinesterase).

- QSAR models : Regression analysis correlates substituent electronic parameters (Hammett σ) with IC values from in vitro assays.

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How do structural variations (e.g., halogen position) impact biological activity?

Comparative studies using analogs (e.g., 4-bromo vs. 2-bromo derivatives) reveal:

- Antimicrobial activity : Bromine at the 2-position enhances lipophilicity, improving membrane penetration (MIC values reduced by 30–50% against S. aureus).

- Enzyme inhibition : Chlorine on the propanamide chain increases electrophilicity, boosting AChE inhibition (IC = 12 nM vs. 45 nM for non-chlorinated analogs) .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions (e.g., pH, solvent). Solutions include:

- Standardized protocols : Fixed concentrations (e.g., 10 µM) in PBS buffer.

- Dose-response curves : Calculate EC values across multiple replicates.

- Meta-analysis : Pool data from independent studies using random-effects models .

Experimental Design & Data Analysis

Q. How are crystallization conditions optimized for X-ray studies?

Screening uses combinatorial kits (e.g., Hampton Research Crystal Screen) with varied solvents (e.g., DMSO, acetonitrile) and temperatures. Additives (e.g., 1% n-octyl β-D-glucopyranoside) improve crystal quality. Diffraction resolution (<1.0 Å) is prioritized for accurate electron density maps .

Q. What statistical methods analyze biological assay reproducibility?

- Bland-Altman plots : Assess agreement between technical replicates.

- ANOVA : Identify inter-experimental variability (e.g., plate-to-plate differences).

- ROC curves : Validate assay sensitivity/specificity for hit identification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.